![molecular formula C16H17N3O2S B2416891 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide CAS No. 2034352-78-6](/img/structure/B2416891.png)
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide
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Overview
Description
“N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide” is a thiophene carboxamide derivative . The compound is part of a class of molecules that have been studied for their potential therapeutic uses .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring and a pyrazole ring, both of which are common structures in medicinal chemistry due to their versatile reactivity and pharmacological properties . The exact molecular structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
- Thiophene derivatives have demonstrated anti-inflammatory activity . This compound may play a role in modulating inflammatory responses, making it relevant for conditions such as arthritis, autoimmune diseases, and chronic inflammation.
- Thiophenes exhibit antifungal properties . Researchers have explored their potential in combating fungal infections, including those caused by pathogenic fungi.
- Thiophenes have been investigated for their anti-cancer properties . This compound might interfere with cancer cell growth or survival pathways, making it a subject of interest in oncology research.
- Some thiophenes interact with estrogen receptors . Understanding their effects on hormonal pathways could lead to novel therapies for hormone-related conditions.
- Beyond medicine, thiophenes find applications in material science. For instance, they are used in the fabrication of light-emitting diodes (LEDs) . Their unique electronic properties make them valuable in optoelectronic devices.
Anti-Inflammatory Properties
Antifungal Activity
Anti-Cancer Potential
Estrogen Receptor Modulation
Material Science Applications
Future Directions
Mechanism of Action
Target of Action
It is known that thiophene derivatives, a key structural component of this compound, have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular functions
Biochemical Pathways
Given the wide range of biological activities associated with thiophene derivatives , it is likely that multiple biochemical pathways could be affected. These could potentially include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .
Result of Action
Given the wide range of biological activities associated with thiophene derivatives , it is likely that the compound could have diverse effects at the molecular and cellular level. These could potentially include alterations in cellular signaling, gene expression, protein function, and cellular metabolism .
properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11-15(14-4-3-8-21-14)12(2)19(18-11)7-6-17-16(20)13-5-9-22-10-13/h3-5,8-10H,6-7H2,1-2H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQCZQCKQIVXFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CSC=C2)C)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide |
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